(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide
Description
Properties
IUPAC Name |
(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-13(2,3)21(17,18)12(7-14)16-15-9-4-5-10-11(6-9)20-8-19-10/h4-6,15H,8H2,1-3H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIIBZQTUSBQE-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC2=C(C=C1)OCO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N\NC1=CC2=C(C=C1)OCO2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole ring, followed by the introduction of the amino group. The tert-butylsulfonyl group is then added through sulfonylation reactions, and finally, the cyanide group is introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyanide group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyanide group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include sulfonyl hydrazides, cyanides, and benzodioxol derivatives. Below is a comparative analysis based on substituents, synthesis, and properties:
Key Observations:
Substituent Effects: The tert-butylsulfonyl group in the target compound confers greater steric hindrance and lipophilicity compared to phenylsulfonyl groups in analogues like 16a . This may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
Synthetic Pathways: Analogues such as 16a are synthesized via refluxing hydrazones with sodium sulfinates in ethanol, a method that could extend to the target compound using tert-butylsulfinate salts . However, yields and reaction conditions for the target compound remain unreported.
Thermal Stability :
- The melting point of 14n (235–237°C) suggests moderate thermal stability, likely influenced by its benzofuran and bromophenyl groups . The tert-butylsulfonyl group in the target compound may lower its melting point due to increased molecular flexibility.
Biological Relevance :
- Benzodioxol-containing compounds often exhibit bioactivity (e.g., enzyme inhibition), while sulfonyl groups enhance metabolic stability. The combination in the target compound may synergize these effects, though direct pharmacological data are lacking.
Research Implications and Gaps
- Stereochemical Impact : The Z-configuration of the imine bond in the target compound could influence its reactivity and binding affinity compared to E-isomers.
- Synthetic Optimization : Further studies are needed to optimize yields and characterize physical properties (e.g., solubility, melting point) for practical applications.
- Biological Profiling : Comparative assays with analogues like 14n and 16a could elucidate structure-activity relationships, particularly regarding cyanide’s role in modulating toxicity or potency.
Biological Activity
The compound (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzodioxole moiety, known for its pharmacological significance.
- A sulfonamide group, which is often associated with various biological activities.
- A cyanide functional group, which can influence the compound's reactivity and biological interactions.
Research indicates that compounds containing benzodioxole and sulfonamide groups often exhibit significant biological activities through various mechanisms:
- Antioxidant Activity : The presence of the benzodioxole ring is linked to antioxidant properties. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in cellular models .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective capabilities against oxidative stress-induced damage in neuronal cell lines. For instance, derivatives of benzodiazepinones have shown reduced levels of reactive oxygen species (ROS) and improved mitochondrial function in neuroblastoma cells .
- Antimicrobial Properties : Sulfonamide derivatives are well-documented for their antibacterial effects. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis .
Biological Activity Data
The biological activity of (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide can be summarized in the following table:
Case Study 1: Neuroprotection in SH-SY5Y Cells
A study evaluated the neuroprotective effects of related benzodioxole compounds on SH-SY5Y cells subjected to oxidative stress. The results indicated significant reductions in apoptosis markers and increased cell viability after treatment with these compounds .
Case Study 2: Antioxidant Efficacy
In another investigation, a series of benzodioxole derivatives were tested for their antioxidant capacity using ABTS and DPPH assays. The compounds exhibited varying degrees of effectiveness, with some showing superior performance compared to traditional antioxidants like curcumin .
Q & A
Q. What synthetic strategies are recommended for synthesizing (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide, considering its functional groups?
- Methodological Answer : The synthesis can be approached via sequential functionalization:
- Sulfonylation : Introduce the tert-butylsulfonyl group using tert-butylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to activate the methanimidoyl precursor.
- Benzodioxol-5-ylamino Coupling : Utilize palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the 1,3-benzodioxol-5-ylamino group, ensuring regioselectivity .
- Cyanide Incorporation : Employ nucleophilic substitution or cyanation reagents (e.g., KCN/CuCN) in a controlled environment to avoid side reactions.
- Stereochemical Control : Monitor the (1Z)-configuration using in-situ spectroscopic techniques (e.g., FT-IR for nitrile stretching) and optimize reaction conditions (e.g., temperature, solvent polarity) to favor the desired isomer.
Q. How can the (1Z)-configuration of the methanimidoyl cyanide group be experimentally confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement, which is robust for small-molecule stereochemical analysis .
- Nuclear Overhauser Effect (NOE) : Perform 2D NOESY NMR to detect spatial proximity between the tert-butylsulfonyl group and adjacent substituents, confirming the Z-configuration.
- Computational Validation : Compare experimental data (e.g., bond angles, dihedrals) with density functional theory (DFT) calculations (e.g., B3LYP functional) to validate geometry .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental NMR data for this compound be resolved?
- Methodological Answer :
- Solvent Effects : Replicate computational models using explicit solvent parameters (e.g., PCM or SMD models) to account for solvent-induced shifts .
- Tautomerism Analysis : Investigate potential tautomeric equilibria (e.g., imine-enamine) via variable-temperature NMR or deuterium exchange experiments.
- DFT Refinement : Optimize molecular geometry with higher-level basis sets (e.g., def2-TZVP) and include relativistic effects if heavy atoms are present .
Q. What methodologies are suitable for analyzing hydrogen-bonding patterns and crystal packing of this compound?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., D, R, or C patterns) and identify supramolecular synthons .
- SHELX Refinement : Use SHELXL for high-resolution crystallographic data to map intermolecular interactions, including π-π stacking between benzodioxol rings .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer or Mercury software.
Q. How can experimental design optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Implement factorial designs to test variables (e.g., pH 2–10, 25–80°C) and model degradation pathways .
- Kinetic Studies : Use HPLC-MS to track decomposition products and derive Arrhenius parameters for shelf-life prediction.
- Accelerated Stability Testing : Expose the compound to high-stress conditions (e.g., UV light, oxidative agents) to identify vulnerable functional groups (e.g., cyanide hydrolysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
